tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate
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Overview
Description
tert-Butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate: is a chemical compound with the molecular formula C10H21NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl group, which is a common moiety in organic chemistry due to its stability and steric effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under specific conditions. One common method includes the use of tert-butyl carbamate and an alcohol in the presence of a catalyst such as palladium. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound can be used in the study of enzyme mechanisms and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but with a different hydroxyalkyl group.
tert-Butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate: Contains additional hydroxyl groups, making it more hydrophilic.
N-Boc-hydroxylamine: A related compound used as a protecting group for hydroxylamines.
Uniqueness: tert-Butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate is unique due to its specific hydroxyalkyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)oxycarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-7(2)8(6-12)15-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWPIQOWHXVGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)ONC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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